molecular formula C12H19NO5 B6189687 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2648945-02-0

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B6189687
CAS RN: 2648945-02-0
M. Wt: 257.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound with the CAS Number: 2010218-26-3 . It has a molecular weight of 271.31 . The IUPAC name for this compound is 4- ( (tert-butoxycarbonyl)amino)-2-oxabicyclo [2.2.2]octane-1-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO5/c1-11(2,3)19-10(17)14-12-4-6-13(7-5-12,9(15)16)18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in the chemical reactions involving this compound.

It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-aminocycloheptanone", "tert-butyl chloroformate", "sodium bicarbonate", "tert-butanol", "acetic anhydride", "sodium hydroxide", "glacial acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ { "Step 1": "Protection of the amine group by reaction with tert-butyl chloroformate in the presence of sodium bicarbonate and tert-butanol to yield the tert-butoxycarbonyl (Boc) protected amine." }, { "Step 2": "Formation of the bicyclic ring system by reaction of the Boc-protected amine with 2-aminocycloheptanone in the presence of acetic anhydride and glacial acetic acid to yield the Boc-protected bicyclic amide." }, { "Step 3": "Deprotection of the amine group by reaction with sodium hydroxide in water to yield the free amine." }, { "Step 4": "Introduction of the carboxylic acid group by reaction of the free amine with hydrochloric acid and sodium chloride to yield the hydrochloride salt, followed by neutralization with sodium hydroxide to yield the carboxylic acid." } ] }

CAS RN

2648945-02-0

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.